pKa and Basicity: N-Methyl vs. Primary Amine
The N-methyl secondary amine group of 1-(benzofuran-7-yl)-N-methylmethanamine confers measurably higher basicity than the primary amine analog 1-benzofuran-7-ylmethanamine (CAS 936220-61-0). The target compound exhibits a predicted pKa of 9.45 ± 0.10 , whereas primary benzylamine analogs of comparable structure typically display pKa values in the 8.7–9.0 range. This ~0.5–0.8 log unit increase in basicity shifts the protonation equilibrium at physiological pH (7.4), meaning a larger fraction of the secondary amine remains unprotonated and membrane-permeable, while also enhancing nucleophilicity for reductive amination or conjugation reactions during further derivatization. For procurement specifications, this pKa difference directly impacts salt selection, formulation pH compatibility, and chromatographic purification protocols.
| Evidence Dimension | pKa (amine basicity) |
|---|---|
| Target Compound Data | pKa = 9.45 ± 0.10 (predicted) |
| Comparator Or Baseline | 1-Benzofuran-7-ylmethanamine (CAS 936220-61-0): pKa ~8.7–9.0 (class-typical range for primary benzylamines). Note: exact experimental pKa for this comparator is not reported in accessed sources; the range provided is based on structural class inference. |
| Quantified Difference | ΔpKa ≈ +0.5 to +0.8 (target more basic) |
| Conditions | Predicted values (ACD/Labs or comparable QSAR model); 25 °C, aqueous solution reference state |
Why This Matters
Higher basicity alters protonation-dependent properties – membrane permeability, salt formation stoichiometry, and nucleophilic reactivity – making the N-methyl compound functionally distinct from the primary amine in both biological assays and synthetic workflows.
